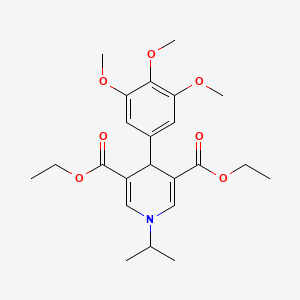![molecular formula C18H20N2O4S B6021848 N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B6021848.png)
N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ is a synthetic compound that was first developed by scientists in the early 2000s and has since been the subject of numerous research studies.
作用機序
N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes. This compound has been shown to inhibit the expression of various NF-κB-regulated genes, including those involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activation, the induction of apoptosis in cancer cells, and the suppression of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapeutic agents.
実験室実験の利点と制限
N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of this transcription factor in various biological processes. This compound has been shown to be effective in a wide range of cell types and animal models, and has been used in numerous research studies. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for the research and development of N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide. One area of focus is the optimization of its pharmacokinetic properties, including its bioavailability, half-life, and tissue distribution. Another area of interest is the identification of new therapeutic targets for this compound, including other transcription factors and signaling pathways. Finally, the potential combination of this compound with other drugs or therapies for the treatment of cancer and other diseases is an area of active investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and specific inhibitor of NF-κB, and has been shown to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its research and development.
合成法
The synthesis of N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide involves several steps, starting with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dihydroquinoline-1-sulfonamide in the presence of triethylamine to yield the desired product, this compound. The final product is then purified by column chromatography to obtain a pure compound.
科学的研究の応用
N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to be a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
特性
IUPAC Name |
N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)19-16-12-15(9-10-18(16)24-2)25(22,23)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCWMUCUYQHPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,2-diallyl-1-piperidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6021766.png)
![3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide](/img/structure/B6021772.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6021773.png)

![2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6021776.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6021783.png)
![2-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6021796.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6021802.png)

![1-[2-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6021814.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6021827.png)
![2-(1-cyclohexyl-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6021831.png)
![2-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6021832.png)
![ethyl N-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6021845.png)